Di-Bromo vs. Mono-Bromo Quinazolinones: Direct Comparison of DHFR Inhibitory Potency
A direct comparative study evaluated DHFR inhibitory activity of 6-bromo- and 6,8-dibromo-quinazolin-4(3H)-ones. The di-bromo series produced the most potent inhibitor (compound 22) with an IC50 of 0.1 μM [1]. Notably, the study concluded that the mono-bromo series proved to be more active than the di-bromo counterparts overall, indicating that the 6,8-dibromo pattern is not uniformly superior but rather confers a distinct activity profile that is tunable through further substitution [1].
| Evidence Dimension | DHFR enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Compound 22 (6,8-dibromo derivative): IC50 = 0.1 μM; Compound 20 (6,8-dibromo derivative): IC50 = 0.2 μM; Compound 19 (6,8-dibromo derivative): IC50 = 0.6 μM |
| Comparator Or Baseline | Mono-bromo series overall more active than di-bromo counterparts; methotrexate used as positive control |
| Quantified Difference | Di-bromo series produced the single most potent inhibitor (IC50 0.1 μM) despite overall lower average potency than mono-bromo series |
| Conditions | In vitro DHFR enzyme inhibition assay |
Why This Matters
This demonstrates that the 6,8-dibromo scaffold can achieve sub-micromolar DHFR inhibition, a validated anticancer target, and that the di-bromo substitution pattern provides a unique starting point for SAR optimization distinct from mono-bromo analogs.
- [1] El-Subbagh, H. I., et al. (2018). Dihydrofolate reductase (DHFR) inhibition and molecular modeling study of some 6-bromo- or 6,8-dibromo-quinazolin-4(3H)-ones. American Journal of Physiology, Biochemistry and Pharmacology. View Source
